(2Z,5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dibromo-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then cyclized with a thiazolidinone derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16Br2N2O3S |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-26-8-7-23-18(25)16(11-12-9-14(20)17(24)15(21)10-12)27-19(23)22-13-5-3-2-4-6-13/h2-6,9-11,24H,7-8H2,1H3/b16-11+,22-19? |
InChI Key |
ZAUFTTZVAGHPNS-SAIIIAOYSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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